1-(2,6-difluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
1-(2,6-difluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as DF-MPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DF-MPPO is a piperazine derivative that has been shown to have unique properties that make it useful in a variety of research applications.
Mechanism of Action
1-(2,6-difluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to act as a scavenger of reactive oxygen species (ROS) in cells. ROS are produced naturally as a byproduct of cellular metabolism, but can also be generated in response to environmental stressors such as radiation exposure. This compound is able to neutralize ROS and prevent them from causing damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and radiation-induced damage. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
1-(2,6-difluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is stable and easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other compounds used for similar purposes. However, it is important to note that this compound may have limitations in certain experimental settings, and further research is needed to fully understand its potential applications.
Future Directions
There are several potential future directions for research involving 1-(2,6-difluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the use of this compound as a therapeutic agent for diseases and conditions that are characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disease. Additionally, this compound may have applications in the development of new drugs and compounds that target ROS. Further research is needed to fully understand the potential applications of this compound and to explore new avenues for its use in scientific research.
Scientific Research Applications
1-(2,6-difluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been used in a variety of scientific research applications, including as a probe for studying the effects of oxidative stress on cells. It has also been used as a tool for investigating the mechanisms of action of certain drugs and compounds, as well as for studying the effects of radiation on cells.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-13-5-7-14(8-6-13)26(24,25)22-11-9-21(10-12-22)18(23)17-15(19)3-2-4-16(17)20/h2-8H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLOTUIEQQQTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.